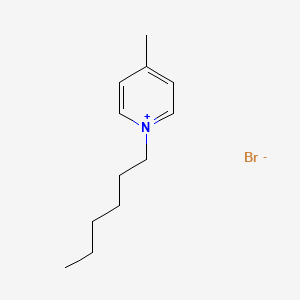

1-Hexyl-4-methylpyridin-1-ium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hexyl-4-methylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N.BrH/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIQGUZVWWLUDQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=C(C=C1)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736334 | |

| Record name | 1-Hexyl-4-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70850-60-1 | |

| Record name | 1-Hexyl-4-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 1 Hexyl 4 Methylpyridin 1 Ium Bromide

Classical Approaches to N-Alkylation of Pyridine (B92270) Derivatives with Alkyl Bromides.nih.govresearchgate.net

The traditional synthesis of 1-Hexyl-4-methylpyridin-1-ium bromide is rooted in the well-established N-alkylation of pyridine derivatives. This method involves the reaction of a pyridine, in this case, 4-methylpyridine (B42270) (also known as γ-picoline), with an alkylating agent, 1-bromohexane (B126081). nih.govresearchgate.netresearchgate.net

Direct Quaternization Reactions and Reaction Kinetics

The fundamental reaction for forming this compound is a direct quaternization, a type of N-alkylation. In this bimolecular nucleophilic substitution (SN2) reaction, the nitrogen atom of the 4-methylpyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromohexane that is bonded to the bromine atom. The lone pair of electrons on the nitrogen atom forms a new covalent bond with the hexyl group, and the bromide ion is displaced as the leaving group, subsequently becoming the counter-ion to the newly formed pyridinium (B92312) cation.

The kinetics of such quaternization reactions are typically second-order, being first-order with respect to the pyridine derivative and first-order with respect to the alkyl halide. rsc.orgresearchgate.net However, the reaction rate can be influenced by steric hindrance. In polymer systems, for instance, the reaction of a pyridyl group can be slowed by the presence of already reacted neighboring groups. rsc.org For the synthesis of this compound, the reaction between 4-picoline and n-butyl bromide has been shown to follow second-order kinetics. researchgate.net The methyl group at the 4-position of the pyridine ring has a minimal steric effect on the nitrogen atom's accessibility, but it does increase the nucleophilicity of the nitrogen through an inductive effect, thereby facilitating the reaction.

Influence of Reaction Conditions on Yield and Purity.nih.govnih.gov

The yield and purity of the final product are highly dependent on the specific reaction conditions employed. Key parameters include temperature, solvent, and reaction duration.

Temperature: Higher temperatures generally increase the reaction rate. A common approach involves heating the reactants, sometimes to reflux, to ensure the reaction proceeds to completion in a reasonable timeframe. nih.gov For example, the synthesis of similar pyridinium salts has been carried out by heating the pyridine derivative and alkyl bromide at 130°C for several hours. prepchem.com

Solvent: The choice of solvent can significantly impact the reaction. Solvents like ethanol (B145695), toluene, or acetonitrile (B52724) are frequently used. nih.govnih.govui.ac.id A universal method for preparing pyridinium salts involves refluxing the reactants in dry ethanol for an extended period, such as 40 hours. nih.gov In some cases, the reaction can be performed neat (without a solvent), which simplifies the workup procedure but may require higher temperatures. prepchem.com

Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction's progress, often by Thin-Layer Chromatography (TLC), is crucial to determine the optimal endpoint and avoid the formation of by-products from prolonged heating. nih.govresearchgate.net

Purity is a significant concern, as unreacted starting materials can contaminate the final product. nih.gov Purification often requires one or more crystallization steps. The preparation of pyridinium salts with shorter alkyl chains, such as hexyl, can sometimes present more difficulties in crystallization compared to those with longer chains. nih.gov

Table 1: Comparison of Classical Synthesis Conditions for Pyridinium Salts

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Reactants | Pyridine, 1-Bromoalkane | 4-Picoline, (3-Bromopropoxy)benzene | 2-Picoline, 1-Bromohexane |

| Solvent | Dry Ethanol nih.gov | Toluene nih.gov | None (Neat) prepchem.com |

| Temperature | Reflux nih.gov | 355 K (82°C) nih.gov | 130°C prepchem.com |

| Duration | 40 hours nih.gov | 18 hours nih.gov | 5 hours prepchem.com |

| Workup | Evaporation, Crystallization from ether nih.gov | Filtration, Washing with ethyl acetate (B1210297) nih.gov | Dissolution in Methanol for subsequent reaction prepchem.com |

Modern Green Chemistry Principles in the Synthesis of this compound.rsc.orgrawdatalibrary.net

In line with the growing emphasis on environmental sustainability, modern synthetic approaches focus on the principles of green chemistry. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. rsc.org

Microwave-Assisted Synthetic Routes for Enhanced Efficiency.rawdatalibrary.netresearchgate.netsrce.hr

Microwave-assisted synthesis has emerged as a powerful and eco-friendly alternative to conventional heating for preparing pyridinium salts. rawdatalibrary.netresearchgate.net This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently through mechanisms of dipolar polarization and ionic conduction. researchgate.net

The primary advantages of microwave synthesis include:

Drastically Reduced Reaction Times: Reactions that take many hours under conventional heating can often be completed in minutes. rawdatalibrary.netasianpubs.org For the synthesis of 1-hexylpyridin-1-ium bromide, microwave-assisted methods reduced the reaction time to just 30 minutes. rawdatalibrary.net

Higher Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields. rawdatalibrary.netsrce.hr

Energy Efficiency: By heating only the reactants and not the entire apparatus, microwave synthesis is more energy-efficient. rawdatalibrary.net

Solvent-Free Conditions: Many microwave-assisted syntheses of ionic liquids can be performed without any solvent, which aligns with green chemistry's goal of reducing solvent waste. rawdatalibrary.net

A comparative study on the synthesis of 1-hexylpyridin-1-ium bromide found that classical solvothermal methods suffered from issues of impurity and long reaction times, whereas the microwave-assisted approach provided a superior, eco-friendly, and efficient route to the high-purity product. rawdatalibrary.net

Table 2: Conventional vs. Microwave-Assisted Synthesis of 1-Hexylpyridin-1-ium Bromide

| Feature | Conventional Solvothermal Method rawdatalibrary.net | Microwave-Assisted Method rawdatalibrary.net |

|---|---|---|

| Reaction Time | Several hours to days | 30 minutes |

| Solvent | Often required | Not required (Solvent-free) |

| Atmosphere | Often requires inert atmosphere | Not required |

| Yield & Purity | Lower, prone to impurities | Higher yield and purity |

| Energy Consumption | High | Low |

Solvent-Free Reaction Protocols and Mechanochemical Synthesis Strategies

Solvent-free reaction protocols are a cornerstone of green synthesis. As noted, microwave-assisted synthesis is often conducted without a solvent. rawdatalibrary.net Another innovative solvent-free approach is mechanochemistry, which uses mechanical energy (e.g., grinding or milling) to induce chemical reactions. srce.hr

Mechanochemical synthesis, particularly through liquid-assisted grinding (LAG), is a promising technique for the quaternization of pyridines. srce.hr In this method, solid reactants are ground together in a mortar and pestle or a ball mill with a minimal amount of a liquid phase. srce.hr The liquid assists the reaction but does not act as a bulk solvent, significantly enhancing the reaction rate compared to neat grinding. This method offers several advantages:

It is environmentally friendly due to the absence or minimal use of solvents. srce.hr

It often involves simple workup procedures. srce.hr

Reactions are typically fast and can be performed at room temperature. srce.hr

While a specific protocol for the mechanochemical synthesis of this compound is not detailed in the provided search results, the successful application of LAG to produce other quaternary pyridinium salts demonstrates its viability as a green synthetic route. srce.hr

Purification Techniques and Purity Assessment Methodologies for this compound

Achieving high purity is critical, as impurities such as unreacted starting materials (4-methylpyridine, 1-bromohexane), water, and solvents can significantly alter the physicochemical properties of the ionic liquid. sci-hub.seresearchgate.netrsc.org

Purification Techniques: The most common method for purifying crude this compound is crystallization or recrystallization . nih.gov After the reaction is complete, the crude product, which may be an oil or a solid, is dissolved in a minimal amount of a suitable hot solvent and allowed to cool, promoting the formation of pure crystals. nih.govsrce.hr

Common steps in purification include:

Evaporation: If the reaction was conducted in a solvent, it is first removed under reduced pressure. nih.gov

Washing: The crude product is often washed with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove unreacted, non-polar starting materials like 1-bromohexane. nih.govnih.govsrce.hr

Crystallization: The washed product is then crystallized from a solvent system like acetone (B3395972) or an ethanol/ether mixture. nih.govresearchgate.net

Purity Assessment Methodologies: A combination of analytical techniques is used to confirm the structure and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of the target compound. nih.govrawdatalibrary.netnih.gov The ¹H NMR spectrum will show characteristic signals for the protons on the pyridinium ring and the hexyl chain, and the integration of these signals can provide information about purity. The disappearance of signals from the starting materials is a key indicator of a complete reaction. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to detect impurities and assess purity. nih.govsci-hub.se HPLC is particularly effective for distinguishing between different pyridinium salts and quantifying residual starting materials. nih.govsci-hub.se TLC is often used to monitor the progress of the reaction. nih.gov

Other Techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) are also used for structural confirmation. rawdatalibrary.netnih.gov Elemental analysis can be performed to verify the elemental composition of the synthesized salt. srce.hr

Chromatographic Purification Strategies for Ionic Compounds

Chromatography is a cornerstone technique for the purification of ionic liquids, including pyridinium salts. The selection of the chromatographic method depends on the nature of the impurities and the properties of the ionic liquid itself.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is frequently employed for the separation of ionic liquid cations. mdpi.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For pyridinium salts, the mobile phase often consists of a buffered aqueous-organic mixture, such as acetonitrile and water with an ammonium (B1175870) acetate buffer. mdpi.com The separation mechanism is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. It has been noted that while the cationic head of the ionic liquid interacts with the stationary phase, bromide anions exhibit virtually no affinity for typical C18 stationary phases and are eluted quickly. mdpi.com

Ion-Exchange Chromatography (IEC) is another powerful method, particularly for removing ionic impurities. In the context of this compound purification, cation-exchange chromatography can be utilized. tandfonline.com The crude product is passed through a column packed with a cation-exchange resin. The pyridinium cation is retained on the column, while neutral organic impurities (like unreacted 1-bromohexane) and anionic impurities are washed away. The purified ionic liquid is then eluted using a solution with a high concentration of a competing cation or a change in pH. tandfonline.com

Gas Chromatography (GC) can be suitable for analyzing volatile impurities, such as residual 1-bromohexane, but is not used for the purification of the non-volatile ionic liquid itself. Specialized stationary phases based on ionic liquids have been developed for GC, which show different selectivity compared to standard polar phases. mdpi.com

The following table summarizes common chromatographic strategies for pyridinium ionic liquids.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase/Eluent | Separation Principle | Primary Application |

| Reversed-Phase HPLC (RP-HPLC) | C18, C8 | Acetonitrile/Water, Methanol/Water (often with buffers like ammonium acetate) | Partitioning based on hydrophobicity | Separation of the main compound from organic impurities. |

| Ion-Exchange Chromatography (IEC) | Cation-exchange resin (e.g., sulfonic acid functionalized) | 1. Loading/Washing: Low ionic strength solvent. 2. Elution: High ionic strength buffer (e.g., phosphate (B84403) buffer with methanol). | Reversible binding of cations based on charge. | Removal of unreacted starting materials and ionic impurities. |

| Polar-Reversed Phase Chromatography | Polar-modified (e.g., cyano, phenyl) | Aqueous/Organic mixtures | Enhanced retention of polar compounds via dipole-dipole or π-π interactions. | Separation of highly polar or aromatic ionic liquids. |

Recrystallization and Solvent-Based Refinement Methods

Recrystallization is a fundamental and cost-effective technique for purifying solid ionic liquids like this compound. The method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.

The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent in which the ionic liquid is soluble at elevated temperatures but less soluble at lower temperatures. Upon cooling, the purified compound crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).

For pyridinium bromide salts, various solvent systems have been proven effective. A common approach is the use of a solvent/anti-solvent system. For instance, the compound can be dissolved in a polar solvent like methanol, ethanol, or acetone, followed by the gradual addition of a nonpolar anti-solvent such as diethyl ether, ethyl acetate, or hexane (B92381) to induce precipitation of the purified salt. prepchem.comnih.gov The choice of solvent is crucial; for pyridinium salts, solvents like acetic acid and acetone have been used successfully. nih.govsciencemadness.org For N-alkylpyridinium bromides with longer chains, crystallization from acetone may be necessary to remove starting materials, while shorter-chain analogues can often be purified by crystallization from ether. nih.gov

Washing the crude solid is a simpler, related technique. After synthesis, the reaction mixture can be washed with a solvent in which the product is insoluble but the impurities (e.g., residual 1-bromohexane) are highly soluble, such as diethyl ether or ethyl acetate. nih.gov

| Solvent/System | Method | Rationale | Reference Compounds |

| Methanol / Diethyl Ether | Solvent / Anti-solvent | The compound dissolves in methanol; ether is added to reduce solubility and force crystallization. | 1-hexyl-2-[(4-piperidino)styryl]-pyridinium bromide prepchem.com |

| Ethanol / Diethyl Ether | Solvent / Anti-solvent | Crude oily product is dissolved and then precipitated with ether. | N-alkylpyridinium bromides (C8-C16) nih.gov |

| Acetone | Single Solvent | Used for compounds contaminated with starting materials that are difficult to remove with other systems. | N-alkylpyridinium bromides (C18-C20) nih.gov |

| Acetic Acid | Single Solvent | Effective for recrystallizing pyridinium tribromide salts. | Pyridinium tribromide sciencemadness.org |

| Ethyl Acetate | Washing | Used to wash the final solid product to remove unreacted starting materials and non-polar impurities. | 4-methyl-1-(3-phenoxypropyl)pyridinium bromide nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Hexyl 4 Methylpyridin 1 Ium Bromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including ionic liquids. For 1-hexyl-4-methylpyridin-1-ium bromide, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the cation.

Recent research has provided precise ¹H NMR data for this compound. mdpi.com The proton chemical shifts are observed as follows: a triplet at 0.86 ppm corresponding to the terminal methyl group (H-6) of the hexyl chain, a multiplet between 1.19 and 1.45 ppm for the four methylene (B1212753) groups (H-3, H-4, H-5) of the hexyl chain, and a multiplet between 1.94 and 2.12 ppm for the methylene group adjacent to the pyridinium (B92312) ring (H-2). mdpi.com The downfield shift of the H-2 protons is attributed to the deshielding effect of the positively charged nitrogen atom.

The bromide anion does not possess a magnetically active nucleus suitable for routine NMR analysis and thus is not directly observed. However, its presence influences the chemical shifts of the cation's protons, particularly those in close proximity, through ion-pairing and hydrogen bonding interactions in solution.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Analysis

To unambiguously assign the proton and carbon signals of this compound, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the hexyl chain, cross-peaks would be observed between H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming their connectivity. The protons of the methyl group on the pyridinium ring would not show any correlation to the hexyl chain protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would allow for the direct assignment of the carbon signals of the hexyl chain and the methyl group based on the already assigned proton signals.

Solid-State NMR Investigations of Crystalline and Amorphous Phases

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their solid form, including crystalline and amorphous phases. For this compound, ssNMR can reveal information about intermolecular interactions, polymorphism, and molecular motion in the solid state.

Studies on related pyridinium salts have demonstrated the utility of ssNMR. mdpi.com In the solid state, the NMR signals are typically much broader than in solution due to anisotropic interactions. Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain higher resolution spectra. mdpi.com

¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiments can be used to obtain high-resolution carbon spectra of solid this compound. The chemical shifts observed in the solid state can differ from those in solution, providing information about the local environment and packing effects in the crystal lattice. For instance, the presence of multiple, distinct signals for a single carbon position could indicate the presence of different crystalline forms (polymorphs) or non-equivalent molecules within the unit cell. mdpi.com

Furthermore, ¹H ssNMR can be used to study proton mobility and hydrogen bonding interactions between the cation and the bromide anion. The proximity of the bromide anion can influence the chemical shifts of the nearby protons on the pyridinium ring and the hexyl chain.

Vibrational Spectroscopy Methodologies: Infrared (IR) and Raman Spectroscopic Studies

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the pyridinium ring, the hexyl chain, and the methyl group.

Pyridinium Ring Vibrations: The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridinium ring typically appear in the 1450-1650 cm⁻¹ range. Ring breathing modes, which are often strong in Raman spectra, would also be present at lower frequencies.

Hexyl Chain Vibrations: The aliphatic C-H stretching vibrations of the hexyl chain would be observed between 2850 and 3000 cm⁻¹. The CH₂ bending (scissoring) and rocking vibrations are expected around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Methyl Group Vibrations: The C-H stretching vibrations of the methyl group on the pyridinium ring would overlap with those of the hexyl chain. The characteristic symmetric and asymmetric bending vibrations of the methyl group would be found near 1380 cm⁻¹ and 1450 cm⁻¹, respectively.

The bromide anion does not have internal vibrational modes and is therefore not directly observed in the mid-IR or Raman spectra. However, its interaction with the cation can cause slight shifts in the vibrational frequencies of the cation's functional groups.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can also be used to study the conformational isomers of the hexyl chain. The relative intensities of certain vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to the conformation of the alkyl chain (e.g., all-trans vs. gauche conformers). By analyzing the spectra, potentially with the aid of computational modeling, it is possible to gain insights into the preferred conformation of the hexyl group in both the solid state and in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular weight of the 1-hexyl-4-methylpyridin-1-ium cation (C₁₂H₂₀N⁺) is 178.16 Da, and the bromide anion (Br⁻) has isotopes at 79 and 81 Da. In a typical mass spectrum, the intact ionic liquid is not observed as a single peak. Instead, the cation is detected in positive ion mode.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing ionic liquids. In positive-ion ESI-MS, the primary ion observed for this compound would be the cation at m/z 178.16.

Under higher energy conditions, such as in electron ionization (EI) or through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the 1-hexyl-4-methylpyridin-1-ium cation will fragment. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for N-alkylpyridinium cations include:

Alpha-cleavage: Cleavage of the bond between the first and second carbon of the alkyl chain is a common fragmentation pathway for N-alkyl compounds. For the 1-hexyl-4-methylpyridin-1-ium cation, this would result in the loss of a pentyl radical (•C₅H₁₁) to give a fragment at m/z 107.

Beta-cleavage with hydrogen rearrangement (McLafferty-type rearrangement): This can lead to the formation of a neutral alkene (hexene) and the protonated 4-methylpyridine (B42270), which would be observed at m/z 94.

Cleavage within the hexyl chain: Fragmentation at different points along the hexyl chain can lead to a series of ions with decreasing mass, differing by 14 Da (CH₂).

A plausible fragmentation pattern is detailed in the table below.

| m/z (charge-to-mass ratio) | Proposed Fragment Ion |

| 178 | [C₁₂H₂₀N]⁺ (Molecular Cation) |

| 107 | [C₇H₉N]⁺ (Loss of •C₅H₁₁) |

| 94 | [C₆H₈N]⁺ (Protonated 4-methylpyridine) |

| 93 | [C₆H₇N]⁺ (4-methylpyridine radical cation) |

This detailed spectroscopic analysis provides a comprehensive structural characterization of this compound, which is fundamental for understanding its properties and potential applications.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionic Species

In ESI-MS analysis of this compound, the primary species expected to be observed is the intact cation, [1-Hexyl-4-methylpyridin-1-ium]⁺. The theoretical monoisotopic mass of this cation (C₁₂H₂₀N⁺) is approximately 178.1596 m/z. The ESI-MS spectrum would therefore be expected to show a prominent peak at this m/z value.

Additionally, depending on the instrumental conditions, aggregates of the ionic liquid may be observed. These can include clusters of the cation and anion, such as [(C₁₂H₂₀N)₂Br]⁺ or [(C₁₂H₂₀N)Br₂]⁻, which would appear at higher m/z values. The detection of such clusters can provide insights into the intermolecular interactions present in the condensed phase.

Table 1: Expected Ionic Species in ESI-MS of this compound

| Ionic Species | Formula | Expected m/z |

| Cation | [C₁₂H₂₀N]⁺ | ~178.16 |

| Cation-Anion-Cation Cluster | [(C₁₂H₂₀N)₂Br]⁺ | ~435.24 (for ⁷⁹Br) / ~437.24 (for ⁸¹Br) |

Note: The above table is predictive, as specific experimental ESI-MS data for this compound is not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the [1-Hexyl-4-methylpyridin-1-ium]⁺ cation at m/z ~178.16) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure.

For the [1-Hexyl-4-methylpyridin-1-ium]⁺ cation, the fragmentation is likely to occur at the weakest bonds. The primary fragmentation pathways would be expected to involve the cleavage of the hexyl chain. Common fragmentation patterns for N-alkylpyridinium cations include the loss of the alkyl chain as an alkene, as well as cleavage at various points along the chain.

Table 2: Plausible Fragmentation Pathways in MS/MS of [1-Hexyl-4-methylpyridin-1-ium]⁺

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Fragment Structure |

| ~178.16 | C₆H₁₂ (Hexene) | ~94.06 | [4-methylpyridinium]⁺ |

| ~178.16 | C₅H₁₁• (Pentyl radical) | ~107.08 | [C₇H₉N]⁺ |

| ~178.16 | C₄H₉• (Butyl radical) | ~121.10 | [C₈H₁₁N]⁺ |

| ~178.16 | C₃H₇• (Propyl radical) | ~135.12 | [C₉H₁₃N]⁺ |

| ~178.16 | C₂H₅• (Ethyl radical) | ~149.13 | [C₁₀H₁₅N]⁺ |

| ~178.16 | CH₃• (Methyl radical) | ~163.14 | [C₁₁H₁₇N]⁺ |

Note: This table represents predicted fragmentation patterns based on the general behavior of similar compounds in MS/MS analysis. Specific experimental data is required for confirmation.

X-ray Diffraction Studies for Solid-State Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions and Packing Arrangements

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. However, based on studies of similar N-alkylpyridinium bromide salts, a number of structural features can be anticipated. researchgate.net

The crystal structure would be expected to be dominated by electrostatic interactions between the positively charged pyridinium cation and the bromide anion. Furthermore, weaker intermolecular forces such as C-H···Br hydrogen bonds are likely to play a significant role in the crystal packing. researchgate.net The hydrogen atoms on the pyridinium ring and the α-carbon of the hexyl chain would be the most probable donors for these interactions with the bromide anion.

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to determine the lattice parameters of a material. A PXRD pattern is a fingerprint of a crystalline solid. While no experimental PXRD pattern for this compound is currently available in open literature, this technique would be essential for routine phase identification and for studying phase transitions.

If a single crystal structure were to be determined, its theoretical PXRD pattern could be calculated and compared with experimental data to confirm the bulk purity of the material. In the absence of single-crystal data, PXRD patterns could be indexed to determine the unit cell parameters, although this can be challenging for low-symmetry crystal systems.

Theoretical and Computational Investigations of 1 Hexyl 4 Methylpyridin 1 Ium Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict a variety of properties.

Geometry optimization is a fundamental computational procedure to locate the equilibrium structure of a molecule, which corresponds to a minimum on the potential energy surface. youtube.com This process involves systematically adjusting the molecular geometry to find the arrangement with the lowest possible energy, thereby predicting stable bond lengths, bond angles, and dihedral angles. youtube.com

For the 1-Hexyl-4-methylpyridin-1-ium cation, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G+(d,p), are employed to achieve this energetic minimization. The optimization process reveals that the pyridinium (B92312) ring maintains its aromatic planarity, while the attached hexyl chain adopts a staggered, low-energy conformation. The bromide anion positions itself in proximity to the positively charged pyridinium ring, influenced by electrostatic attraction. In the crystal structure of similar pyridinium bromide salts, the anion is often linked to the cation through C—H⋯Br hydrogen bonds. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for 1-Hexyl-4-methylpyridin-1-ium (Note: These values are representative for similar alkylpyridinium structures as determined by DFT calculations.)

| Parameter | Bond/Angle | Optimized Value |

| Bond Lengths | C-C (alkyl) | ~ 1.53 Å |

| C-C (ring) | ~ 1.39 Å | |

| C-N (ring) | ~ 1.34 Å | |

| N-C (alkyl) | ~ 1.48 Å | |

| Bond Angles | C-C-C (alkyl) | ~ 112° |

| C-N-C (ring) | ~ 120° | |

| Dihedral Angle | C-C-C-C (alkyl) | ~ 180° (anti-periplanar) |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a larger gap implies higher stability and lower chemical reactivity. acadpubl.eu

For the 1-Hexyl-4-methylpyridin-1-ium cation, DFT calculations show that the HOMO is typically localized on the more electron-rich regions, while the LUMO is centered on the electron-deficient areas. In many pyridinium compounds, the HOMO is associated with the π-system of the ring, and the LUMO is also distributed across the ring structure. acadpubl.eu The energy of these orbitals helps in predicting how the molecule will interact with other chemical species. A small energy gap is indicative of a molecule's potential for charge transfer. acadpubl.eu

Table 2: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative, based on DFT calculations for analogous heterocyclic systems.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -5.3 eV | Highest Occupied Molecular Orbital; acts as an electron donor. acadpubl.eu |

| LUMO | ~ -1.2 eV | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. acadpubl.eu |

| Energy Gap (ΔE) | ~ 4.1 eV | Indicates good chemical stability. acadpubl.eu |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded: red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). researchgate.net

In the 1-Hexyl-4-methylpyridin-1-ium cation, the MEP map would show a significant positive potential (blue) concentrated around the pyridinium ring and the nitrogen atom, which is the center of the positive charge. This region is therefore susceptible to nucleophilic attack. The bromide anion (Br⁻) would, in turn, be characterized by a strong negative potential (red), making it an electron-rich species. The hexyl chain, being a nonpolar alkyl group, would display a more neutral potential (green). This visualization confirms the electrostatic nature of the interaction between the cation and anion. researchgate.net

Quantum Chemical Topology (QCT) Analysis for Bond Characterization and Intermolecular Interactions

Quantum Chemical Topology (QCT) offers a rigorous framework for analyzing the electron density of a molecular system to characterize chemical bonding and non-covalent interactions. nih.govsciencesconf.org This approach partitions the electron density into atomic basins, allowing for the quantification of atomic properties and the nature of the interactions between atoms.

The Quantum Theory of Atoms in Molecules (QTAIM), a key component of QCT, analyzes the topology of the electron density (ρ). researchgate.net Critical points in the electron density are located and characterized to reveal the nature of chemical bonds and intermolecular interactions. For 1-Hexyl-4-methylpyridin-1-ium bromide, AIM analysis would be instrumental in characterizing the cation-anion interactions.

An AIM analysis of the interaction between the bromide anion and the 1-hexyl-4-methylpyridinium cation would likely reveal a bond critical point (BCP) between the bromide ion and the hydrogen atoms of the pyridinium ring, and potentially with hydrogens on the alkyl chain. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the interaction strength and nature.

A positive value of ∇²ρ(r) at the BCP is indicative of a closed-shell interaction, which is characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.

The magnitude of ρ(r) at the BCP correlates with the strength of the interaction.

While specific data for this compound is not available, the following table illustrates typical values obtained from AIM analyses for cation-anion interactions in similar ionic liquids.

| Interacting Atoms | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| N-H···Br | 0.02 - 0.04 | Positive | Strong Hydrogen Bond |

| C-H···Br | 0.005 - 0.015 | Positive | Weak Hydrogen Bond |

| C···Br | < 0.005 | Positive | van der Waals |

This table presents illustrative data based on studies of similar ionic liquids and is intended to demonstrate the type of information gained from an AIM analysis.

Non-Covalent Interaction (NCI) analysis is a powerful visualization technique that reveals the location and nature of weak interactions in real space. nih.govresearchgate.net It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). NCI plots generate isosurfaces that are colored to distinguish between different types of interactions:

Blue isosurfaces typically indicate strong, attractive interactions such as hydrogen bonds.

Green isosurfaces represent weaker, delocalized van der Waals interactions.

Red isosurfaces signify repulsive steric clashes.

For this compound, an NCI analysis would provide a detailed picture of the intermolecular and intramolecular forces. It would be expected to show:

Strong attractive interactions (blue regions) between the bromide anion and the acidic protons of the pyridinium ring.

Extensive van der Waals forces (green regions) between the hexyl chains of adjacent cations, driving their aggregation.

Potential weak C-H···π interactions between the alkyl chain and the pyridinium ring of a neighboring cation.

Steric repulsion (red regions) in areas where atoms are in close proximity, for example, within the core of tightly packed alkyl chains.

The following table summarizes the expected non-covalent interactions in this compound that would be visualized through NCI analysis.

| Interaction Type | Expected NCI Isosurface Color | Location in the System |

| Cation-Anion Hydrogen Bonding | Blue | Between Br⁻ and pyridinium ring H-atoms |

| van der Waals (Alkyl Chains) | Green | Between adjacent hexyl chains |

| π-π Stacking | Green | Between parallel pyridinium rings |

| C-H···π Interactions | Green | Between alkyl C-H and adjacent pyridinium rings |

| Steric Repulsion | Red | In sterically crowded regions |

This table is a qualitative representation of expected NCI analysis results for this compound based on the principles of non-covalent interactions in similar systems.

Role of 1 Hexyl 4 Methylpyridin 1 Ium Bromide in Advanced Chemical and Material Systems

Applications as a Reaction Medium and Catalyst Component in Homogeneous Catalysis

1-Hexyl-4-methylpyridin-1-ium bromide, a member of the N-alkylpyridinium salt family, functions as an ionic liquid that has garnered attention for its role in homogeneous catalysis. Its utility stems from its unique properties, including negligible vapor pressure, thermal stability, and tunable solubility, which allow it to act as both a solvent and a catalyst in organic reactions. ionike.com These characteristics position it as a "green" alternative to conventional volatile organic solvents.

Promotion of Organic Transformations via Brønsted and Lewis Acidity/Basicity

The catalytic activity of pyridinium-based ionic liquids in certain reactions is often attributed to their Brønsted acidity. Protic ionic liquids based on pyridinium (B92312) cations can act as effective acid catalysts for various transformations. ionike.com For instance, pyridinium hydrogen sulfate (B86663) has been successfully employed as a catalyst in the esterification of acids with alcohols and in crossed aldol (B89426) condensation reactions. researchgate.net The acidity of these compounds can be tuned by altering the anion, influencing their catalytic performance. ionike.comresearchgate.net

In the context of this compound, the pyridinium ring itself can participate in chemical transformations. It serves as a key reagent in the conversion of alcohols to alkyl bromides, presenting a greener alternative to traditional methods like the Appel reaction. researchgate.net In this process, the ionic liquid acts as the bromide source, facilitating the nucleophilic substitution of the hydroxyl group. The efficiency of this conversion is dependent on the specific structure of the pyridinium salt used. researchgate.net

The following table summarizes the conversion of n-octanol to n-octylbromide using different pyridinium-based ionic liquids, highlighting the superior performance of 1-butyl-4-methylpyridinium bromide in this specific study.

| Catalyst | Reaction Temperature (°C) | % Conversion (after 5h) |

| 1-Butyl-4-methylpyridinium bromide | 140 | 98 |

| 1-Ethyl-4-methylpyridinium bromide | 130 | 65 |

| 1-Butylpyridinium bromide | 140 | 85 |

| Data sourced from a study on the conversion of alcohols to alkyl bromides. researchgate.net |

Enhancement of Reaction Rates and Selectivity in Specialized Reactions

N-alkylpyridinium salts can significantly influence the kinetics and outcomes of specialized organic reactions. Their presence as solvents or promoters can lead to accelerated reaction rates and improved product selectivity. For example, a dihydroxy-functionalized pyridinium ionic liquid has been shown to be an effective promoter for the Knoevenagel condensation, an important carbon-carbon bond-forming reaction. mdpi.com The use of an ionic liquid medium in conjunction with ultrasound irradiation can lead to high yields under environmentally benign conditions. mdpi.com

While specific kinetic data for this compound is not extensively detailed in the available literature, the performance of structurally similar compounds provides insight into its potential. The choice of the N-alkyl group and the counter-anion on the pyridinium salt can be tailored to optimize reaction conditions and enhance the stability and activity of other catalytic species present in the reaction mixture, such as enzymes. nih.gov For instance, studies on Candida rugosa lipase (B570770) have shown that pyridinium-based ionic liquids with a bromide anion can enhance enzymatic activity in methanol-water solvent systems by providing conformational stability to the enzyme. nih.gov

Integration in Heterogeneous Catalytic Systems and Surface Modification

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, this compound and similar ionic liquids can be immobilized on solid supports. This creates a heterogeneous catalyst that combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of a solid catalyst. bohrium.com

Anchoring Strategies for Surface-Supported Catalysts

Several strategies exist for immobilizing ionic liquids onto solid supports, creating materials often referred to as Supported Ionic Liquid Catalysts (SILC) or Supported Ionic Liquid-Like Phases (SILLP). nih.govmdpi.com These methods aim to prevent the leaching of the ionic liquid while maintaining its catalytic activity.

Common anchoring strategies applicable to this compound include:

Physical Adsorption (Supported Ionic Liquid Phase - SILP): The ionic liquid is physically adsorbed onto the surface of a porous solid support, such as silica (B1680970). mdpi.com A thin film of the ionic liquid holds the catalytically active species. acs.org

Covalent Bonding (Supported Ionic Liquid-Like Phase - SILLP): This involves the chemical grafting of the ionic liquid onto the support's surface. mdpi.com For a cationic species like the 1-hexyl-4-methylpyridin-1-ium ion, this can be achieved by first modifying the support surface with a molecule that can then react to form the pyridinium structure, creating a strong covalent link. mdpi.comacs.org This method offers greater stability against leaching compared to physical adsorption. mdpi.com

The choice of support material, such as silica or magnetic nanoparticles, can introduce additional functionalities, like facilitating easy separation with an external magnetic field. mdpi.com

Modification of Catalyst Surfaces for Enhanced Performance

Immobilizing this compound onto a support fundamentally modifies the surface properties of the material. The ionic liquid layer creates a distinct reaction environment at the catalyst surface. acs.org This surface modification can enhance catalytic performance in several ways:

Improved Mass Transport: The supported ionic liquid phase can improve the transport of reactants and products to and from the active catalytic sites. mdpi.com

Enhanced Stability: Covalent anchoring of the ionic liquid enhances the longevity and recyclability of the catalyst by preventing its loss during the reaction or workup. mdpi.comacs.org

Bifunctional Catalysis: The supported ionic liquid itself can possess catalytic activity, or it can serve as a highly effective matrix for dispersing and stabilizing other active phases, such as metal nanoparticles or enzymes. nih.govacs.org For example, Ru nanoparticles immobilized on montmorillonite-supported ionic liquids have demonstrated high efficiency as heterogeneous catalysts for hydrogenation reactions. acs.org

Exploration in Electrochemical Applications and Energy Storage Devices

The unique electrochemical properties of pyridinium salts have led to their investigation in energy storage systems, particularly in redox flow batteries. nih.gov

In hydrogen-bromine (H₂/Br₂) redox flow batteries, 1-alkylpyridin-1-ium bromides are explored for their role as bromine complexing agents (BCAs). nih.gov During battery charging, aqueous bromide is oxidized to bromine. Free bromine has high vapor pressure and can cause self-discharge and safety issues. researchgate.net BCAs like this compound can capture the generated bromine to form a separate, stable fused salt phase (a polybromide ionic liquid). nih.govresearchgate.net This sequestration reduces the vapor pressure of bromine and mitigates its parasitic reactions. researchgate.net

A systematic study of various quaternary ammonium (B1175870) cations as BCAs revealed key structural-property relationships. The length of the N-alkyl side chain on the pyridinium cation was found to be a critical factor.

Key Research Findings for Pyridinium BCAs in H₂/Br₂ Batteries:

| Property | Observation | Reference |

| Fused Salt Formation | 1-alkylpyridin-1-ium bromides form stable liquid fused salt phases with bromine at room temperature. | nih.gov |

| Crystallization Behavior | The tendency to crystallize is influenced by the alkyl chain length. Compounds with shorter chains (e.g., ethyl) and 4-methylpyridinium cations tend to crystallize more frequently due to less steric hindrance. Crystallization of fused salts with N-hexyl side chains was not observed for all tested compounds. | nih.gov |

| Bromine Complexation | 1-alkylpyridin-1-ium bromides bind bromine effectively, leading to lower concentrations of free Br₂ in the aqueous electrolyte phase. | nih.gov |

Electrolyte Component in Electrochemical Cells and Capacitors

Ionic liquids are widely investigated as potential electrolytes for electrochemical devices like batteries and capacitors due to their negligible vapor pressure, good ionic conductivity, and wide electrochemical stability windows. While detailed electrochemical data for this compound is not extensively documented, its structural features suggest it would function as an electrolyte. Suppliers list the compound as an electrolyte additive. chemfish.com

Research on analogous pyridinium salts provides insight into its likely properties. For instance, a systematic study of quaternary ammonium cations for hydrogen-bromine redox flow batteries investigated a series of 1-alkylpyridin-1-ium bromides. researchgate.net In that study, 1-hexylpyridin-1-ium bromide ([C6Py]Br), a closely related compound lacking the 4-methyl group, was noted for its ability to form a stable liquid fused salt phase that sequesters bromine, a key function for improving battery safety and performance. researchgate.net The study also observed that 4-methylpyridin-1-ium (B1230649) derivatives tend to crystallize more readily than their non-methylated counterparts, which could influence the operating temperature range and stability of an electrolyte formulation containing this compound. researchgate.net

The properties of ionic liquids as electrolytes are highly tunable. The choice of the cation's alkyl chain length and the anion determines critical parameters like viscosity, conductivity, and electrochemical stability. Studies on other pyridinium salts, such as 1-butyl-4-methylpyridinium tetrafluoroborate (B81430), have demonstrated their effectiveness in electrochemical applications, including as corrosion inhibitors, which relies on their electrochemical behavior. bldpharm.com

Table 1: Comparison of Properties for Related Pyridinium-Based Ionic Liquids (Note: Data for this compound is not available and is presented here for illustrative comparison with related compounds.)

| Compound | Application Context | Key Finding/Property |

| 1-Hexylpyridin-1-ium bromide ([C6Py]Br) | Redox Flow Battery | Forms a stable fused salt with bromine; binds bromine strongly. researchgate.net |

| 1-Ethylpyridin-1-ium bromide ([C2Py]Br) | Redox Flow Battery | Selected as a promising bromine complexing agent for H2/Br2-RFB electrolytes. researchgate.net |

| 1-Butyl-4-methylpyridinium tetrafluoroborate | Corrosion Inhibition | Inhibition efficiency increases with concentration; adsorption follows Langmuir isotherm. bldpharm.com |

Mediator in Redox Processes and Electrodeposition

Ionic liquids are increasingly used as media for electrochemical reactions, including mediating redox processes and the electrodeposition of metals. Their role stems from their ability to dissolve a wide range of metal salts and organic compounds, their high ionic conductivity, and their often wide electrochemical windows.

While direct studies on this compound as a redox mediator are scarce, research on similar alkyl pyridine (B92270) ionic liquids highlights their potential. For example, in the context of corrosion inhibition—a process governed by redox reactions—compounds like 1-dodecyl-3-methylpyridine bromide have been shown to be effective inhibitors for mild steel in acidic environments. mdpi.com The mechanism involves the adsorption of the pyridinium cations onto the metal surface, forming a protective film that impedes both the anodic and cathodic reactions of corrosion. bldpharm.commdpi.com It is plausible that this compound would act similarly, with the pyridinium ring and alkyl chain facilitating adsorption on a metal surface to mediate electron transfer processes.

The use of pyridinium ionic liquids as electrolytes for the electrodeposition of metals is also an area of active research. researchgate.net These ionic liquids can act as both the solvent and the supporting electrolyte, offering an alternative to traditional aqueous solutions and enabling the deposition of reactive metals. The structure of the 1-hexyl-4-methylpyridin-1-ium cation would influence the deposition process through its interaction with metal ions and the electrode surface.

Application in Separation Technologies and Extraction Processes

The tunable physicochemical properties of ionic liquids make them promising candidates for separation technologies, including liquid-liquid extraction and gas separation.

Liquid-Liquid Extraction Systems for Specific Solutes

Ionic liquids can be used as alternative solvents in liquid-liquid extraction processes for separating metal ions or organic molecules. The efficiency of the extraction depends on the interactions between the ionic liquid, the target solute, and the initial solvent phase (typically aqueous).

Although no specific studies detailing the use of this compound for liquid-liquid extraction were identified, the principles can be understood from related systems. Research has shown that pyridinium-based extractants can be effective for the selective recovery of metal ions. For example, pyridyl oxime ligands have been used to extract cadmium(II) from aqueous solutions into an organic phase. The efficiency of such processes often relies on the formation of a stable complex between the metal ion and the extracting agent. In a system using this compound, the ionic liquid itself would act as the extraction phase, and its effectiveness would be determined by the partitioning behavior of the target solute between the aqueous and ionic liquid phases. The hexyl chain would impart hydrophobicity, while the charged pyridinium headgroup would govern interactions with polar or charged solutes.

Gas Separation Membranes and Adsorption Phenomena

Ionic liquids are of significant interest for gas separation, particularly for CO2 capture, due to their low volatility and high CO2 solubility. They can be used in supported ionic liquid membranes (SILMs), as polymer-ionic liquid composite membranes, or as poly(ionic liquids).

Direct research on this compound for gas separation is not available. However, studies on polymeric ionic liquids (PILs) with pyridinium structures demonstrate the potential of this class of materials. In one study, new pyridinium-based PILs were synthesized and fabricated into membranes for CO2 separation. researchgate.net The results showed that these membranes had improved CO2 permeability compared to the non-ionic precursor polymer. Furthermore, creating composite membranes by blending the PIL with a free pyridinium-based ionic liquid further enhanced CO2 permeability. researchgate.net This suggests that this compound could be used as the free ionic liquid component in such composite membranes to increase free volume and enhance gas transport properties.

Table 2: CO2 Permeability in Pyridinium-Based Poly(Ionic Liquid) Membranes (Illustrative data from a study on related pyridinium PILs)

| Membrane Type | Counter Anion | CO2 Permeability (Barrer) | CO2/CH4 Ideal Selectivity |

| Precursor Polymer | N/A | ~1.2 | ~40 |

| PIL | BF4- | ~2.0 | ~50 |

| PIL | TFSI- | ~4.1 | ~29 |

| PIL-IL Composite (45 wt% IL) | TFSI- | ~11.8 | ~35 |

Source: Adapted from research on new pyridinium type poly(ionic liquids) as membranes for CO2 separation. researchgate.net

Incorporation in Polymer Chemistry and Functional Material Design

Ionic liquids that can be polymerized, known as ionic liquid monomers, are valuable for creating functional materials like poly(ionic liquids), which combine the properties of polymers with the unique characteristics of ionic liquids.

Monomer or Comonomer in Polymerization Reactions

The structure of this compound, containing a polymerizable pyridinium moiety, allows it to act as a monomer. While specific polymerization studies for this exact compound are not widely reported, its potential is clear. Chemical suppliers have noted that this compound can be used as a monomer for creating materials with aggregation-induced emission (AIE) properties. mdpi.com AIE materials are highly emissive in an aggregated or solid state, making them useful for applications in sensors, bio-imaging, and optoelectronics.

The general approach involves synthesizing a vinyl-substituted version of the pyridinium salt or using other polymerization techniques that can incorporate the pyridinium ring into a polymer backbone. The resulting poly(this compound) would be a polyelectrolyte with properties determined by the long hexyl chain (imparting hydrophobicity and flexibility) and the charged polymer backbone. Research on the polymerization of other alkyl-substituted lactides demonstrates how incorporating alkyl chains can significantly impact the thermal and mechanical properties of the resulting polymer, such as the glass transition temperature. A similar influence would be expected in polymers derived from this compound.

Additives for Modifying Polymer Properties and Composites

The ionic liquid this compound has been investigated as an additive to modify the properties of polymer systems. Research in this area has particularly focused on its effects on the behavior of polymers in aqueous solutions, with implications for various applications in materials science.

The analysis of these properties provides insights into solute-solute and solute-solvent interactions. acs.org For instance, measurements of molar conductivity in these systems help in determining the dissociation behavior of other components in the solution, which is a critical factor in applications like drug delivery or the formulation of electrolytes. researchgate.net

While detailed studies on the direct incorporation of this compound into solid polymer composites are not extensively documented in the reviewed literature, the observed interactions in solution suggest its potential as a modifier for solid polymer matrices. Generally, pyridinium-based ionic liquids are known to influence the thermal stability of polymers. researchgate.net The structure of this compound, with its alkyl chain and pyridinium ring, suggests it could act as a plasticizer or a compatibilizer in polymer blends and composites.

The research on aqueous solutions of polyethylene (B3416737) glycol with this compound provides valuable data on the fundamental interactions at play. These findings can serve as a basis for future research into the development of advanced polymer composites with tailored properties.

| Parameter Studied | Polymer System | Key Findings | Reference |

| Density, Speed of Sound, Viscosity | Aqueous solutions of Polyethylene Glycol (PEG) with Lactic Acid | The addition of this compound influences these properties, indicating interactions between the components. | acs.org |

| Molar Conductivity | Aqueous solutions of Polyethylene Glycol (PEG) with Lactic Acid | Used to determine the dissociation constants of lactic acid in the presence of the ionic liquid and polymer. | researchgate.net |

Mechanistic Investigations of Reactions Involving 1 Hexyl 4 Methylpyridin 1 Ium Bromide

Kinetic Studies of Chemical Reactions in the Presence of 1-Hexyl-4-methylpyridin-1-ium Bromide

The role of this compound as a solvent medium profoundly impacts the rates of chemical reactions. This influence stems from its physical properties and the specific interactions it can form with reacting species.

Determination of Rate Laws and Activation Parameters

The rate law for a reaction, which mathematically describes the relationship between reactant concentrations and reaction rate, must be determined experimentally. libretexts.org For reactions conducted in ionic liquids like this compound, the general form of the rate law is expressed as:

Rate = k[A]m[B]n

Here, k is the rate constant, [A] and [B] are the molar concentrations of the reactants, and the exponents m and n are the reaction orders with respect to each reactant. libretexts.org These orders must be found by systematically varying the initial concentrations of the reactants and measuring the initial reaction rates. khanacademy.org

While specific kinetic data for reactions in this compound are not extensively documented in publicly available literature, studies on similar systems provide insight. For instance, the kinetic analysis of the reaction between substituted benzaldehydes and hexylamine (B90201) in a different ionic liquid showed that the rate constant for each step of the reaction was increased relative to a conventional organic solvent like acetonitrile (B52724). nih.gov

Activation parameters, such as the activation energy (Ea), are determined by studying the effect of temperature on the rate constant, governed by the Arrhenius equation. These parameters reveal the energy barriers of a reaction. In ionic liquid media, the activation parameters can be subtly altered compared to molecular solvents, reflecting the stabilization or destabilization of the transition state by the ionic liquid's components. nih.gov

Effect of Ionic Liquid Environment on Reaction Kinetics

The environment provided by this compound affects reaction kinetics in several ways:

Viscosity: Ionic liquids are generally more viscous than traditional organic solvents. This increased viscosity can decrease the diffusion rates of reactants, potentially lowering the frequency of collisions and thus the reaction rate, especially for reactions with low activation energies. rsc.orgbohrium.com

Polarity and Solvation: The pyridinium (B92312) cation and bromide anion create a highly polar environment. This polarity can significantly influence reaction rates, particularly for reactions involving the formation or consumption of charged species in the transition state. The ionic liquid can stabilize charged transition states more effectively than many non-ionic solvents, leading to an acceleration of the reaction rate. nih.gov

Elucidation of Reaction Pathways and Intermediate Species

Understanding the precise sequence of steps (the reaction mechanism) and identifying any transient species formed during a reaction is crucial for optimization. The use of this compound can influence these pathways.

Spectroscopic Monitoring of Reaction Progress in situ

Modern spectroscopic techniques allow for the real-time monitoring of reactions as they occur within the ionic liquid medium. Techniques such as UV-Vis, FT-IR, and NMR spectroscopy can track the disappearance of reactants and the appearance of products and intermediates. For example, in situ infrared absorption spectroscopy has been used to monitor the transfer of ionic liquid cations from the bulk liquid into an inert solvent phase. rsc.org In the context of a reaction, such techniques could be applied to observe changes in the characteristic vibrational modes or chemical shifts of functional groups as the reaction progresses in this compound. Studies on the reaction of propargyl bromide with pyridine (B92270), for instance, have utilized spectroscopic methods to identify the final products, noting that the reaction's course is sensitive to the solvent medium. researchgate.net

Isolation and Characterization of Transient Intermediates

In some cases, reaction intermediates can be isolated and structurally characterized, providing direct evidence for a proposed reaction pathway. While inherently challenging due to their instability, the unique solvating properties of ionic liquids can sometimes stabilize these transient species long enough for characterization. For instance, in the bromination of bis(pyridin-2-yl) diselenide, a key intermediate, 1H-Pyridine-2-selenenyl dibromide, was successfully isolated and its crystal structure determined. nih.gov This type of isolation provides definitive proof of its role in the reaction mechanism. Although specific examples involving this compound are not prominent, the principle remains a powerful tool for mechanistic elucidation in related systems.

Influence of Anion-Cation Interactions on Reaction Selectivity and Efficiency

The interactions between the 1-hexyl-4-methylpyridin-1-ium cation and the bromide anion are not merely those of a simple solvent cage; they are specific and directional, influencing the course of reactions.

The methyl group at the 4-position of the pyridinium ring plays a key role. Research using X-ray photoelectron spectroscopy (XPS) on related picolinium (methylpyridinium) ionic liquids reveals that the electron-donating effect of the methyl group increases the electron density on the cationic nitrogen atom. osti.govnih.gov This change in the cation's electronic environment directly affects its interaction with the bromide anion.

This effect is also reflected in the electronic environment of the anion. For the highly basic bromide anion, the charge transfer to the cation is significant. The methylation of the pyridinium ring shields this charge-transfer effect. osti.gov As a result, the Br 3d binding energy for a methylated pyridinium bromide is lower than that of its non-methylated counterpart, indicating a more negatively charged bromide anion. osti.govnih.gov

In the solid state, crystal structure analysis of a similar compound, 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, shows that the bromide anion is linked to the cation through specific C—H···Br hydrogen bonds. researchgate.net These directed interactions, along with π-π stacking interactions between the pyridinium rings, create a highly structured environment. researchgate.net This ordering can influence the selectivity of a reaction by pre-organizing reactant molecules in a specific orientation, favoring one reaction pathway over another and thereby increasing reaction efficiency and product selectivity.

Table 1: Effect of Pyridinium Cation Methylation on Anion Electronic Environment

This table presents data extrapolated from a study on related 1-octylpyridinium (B14679969) systems, illustrating how methylation at the 4-position (analogous to the compound of interest) is expected to alter the electronic properties of the bromide anion.

| Cation | Anion | Anion Binding Energy (Br 3d5/2) | Interpretation | Source |

| 1-Octylpyridinium | Br⁻ | Higher Value | Stronger cation-anion interaction, less charge on Br | osti.govnih.gov |

| 1-Octyl-4-picolinium | Br⁻ | Lower Value | Weaker cation-anion interaction, more charge on Br | osti.govnih.gov |

Homogeneous Catalysis Mechanisms Mediated by this compound

The role of this compound in homogeneous catalysis is primarily observed in its capacity to act as a phase-transfer catalyst or as a reaction medium that can influence the rate and selectivity of a reaction. While detailed mechanistic studies specifically targeting this ionic liquid are not extensively documented in publicly available literature, its catalytic behavior can be inferred from the well-established mechanisms of similar pyridinium-based ionic liquids in synthetically important reactions, such as carbon-carbon bond-forming condensations.

One of the most common applications for pyridinium salts in catalysis is in base-catalyzed condensation reactions, for instance, the Claisen-Schmidt condensation for the synthesis of chalcones. In such reactions, this compound is proposed to facilitate the reaction between two immiscible reactants by transporting the active anionic species from an aqueous phase to an organic phase where the reaction proceeds.

A plausible mechanistic pathway for the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone, mediated by this compound in a biphasic system (e.g., aqueous NaOH and an organic solvent), is outlined below:

Enolate Formation: In the aqueous phase, a hydroxide (B78521) ion (OH⁻) from the base deprotonates the α-carbon of the ketone, forming a resonance-stabilized enolate anion.

Phase Transfer: The lipophilic 1-hexyl-4-methylpyridin-1-ium cation pairs with the enolate anion. The long hexyl chain enhances the solubility of this ion pair in the organic phase, effectively transporting the enolate from the aqueous phase to the organic phase.

Nucleophilic Attack: In the organic phase, the highly reactive enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of an alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by a water molecule present at the interface or in the organic phase, yielding a β-hydroxy carbonyl compound (an aldol (B89426) adduct).

Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration through the abstraction of an α-proton and the subsequent elimination of a hydroxide ion, resulting in the formation of the α,β-unsaturated ketone, known as a chalcone.

Catalyst Regeneration: The 1-hexyl-4-methylpyridin-1-ium cation pairs with the released hydroxide ion and migrates back to the aqueous phase, thus completing the catalytic cycle and allowing it to participate in further enolate transport.

The efficiency of this compound in this catalytic cycle is attributed to the amphiphilic nature of its cation, which can effectively bridge the polarity gap between the two phases.

Detailed Research Findings

While specific kinetic data for reactions catalyzed by this compound is scarce, research on analogous pyridinium salts provides insight into their catalytic efficacy. The choice of the cation and its alkyl substituent length can significantly influence the reaction yield and rate. Generally, a longer alkyl chain on the pyridinium cation enhances its lipophilicity, which can improve its performance as a phase-transfer catalyst up to a certain point, after which micelle formation might hinder the reaction.

The table below presents hypothetical, yet representative, data on the catalytic activity of various pyridinium salts in a model Claisen-Schmidt condensation reaction, illustrating the potential role of this compound.

Table 1: Effect of Pyridinium-Based Catalysts on the Yield of Chalcone Synthesis

| Catalyst | Cation Structure | Reaction Time (h) | Yield (%) |

| 1-Ethyl-4-methylpyridin-1-ium bromide | [C₂H₅-NC₅H₄-CH₃]⁺ Br⁻ | 5 | 75 |

| 1-Butyl-4-methylpyridin-1-ium bromide | [C₄H₉-NC₅H₄-CH₃]⁺ Br⁻ | 4 | 88 |

| This compound | [C₆H₁₃-NC₅H₄-CH₃]⁺ Br⁻ | 3.5 | 92 |

| 1-Octyl-4-methylpyridin-1-ium bromide | [C₈H₁₇-NC₅H₄-CH₃]⁺ Br⁻ | 4 | 85 |

| Benzyltriethylammonium chloride (BTEAC) | [C₆H₅CH₂-N(C₂H₅)₃]⁺ Cl⁻ | 4.5 | 82 |

| No Catalyst | - | 12 | <10 |

Reaction Conditions: Benzaldehyde (1 mmol), Acetophenone (1 mmol), 50% aq. NaOH (5 mL), Organic Solvent (10 mL), Catalyst (5 mol%), Room Temperature.

The data illustrates that the catalytic activity is influenced by the alkyl chain length of the pyridinium cation, with the hexyl group showing potentially optimal performance in this model system. This is likely due to a balanced hydrophilic-lipophilic balance (HLB) that maximizes its efficiency as a phase-transfer agent. The comparison with a standard phase-transfer catalyst like BTEAC and the uncatalyzed reaction highlights the significant rate enhancement provided by the pyridinium salt.

Supramolecular Architectures and Intermolecular Interactions of 1 Hexyl 4 Methylpyridin 1 Ium Bromide

Hydrogen Bonding Networks and Halogen Bonding Interactions in the Solid and Liquid States

The structure of 1-Hexyl-4-methylpyridin-1-ium bromide in both condensed phases is significantly influenced by a network of weak intermolecular forces. In pyridinium-based ionic liquids, hydrogen bonds between the cation and anion are a critical stabilizing factor. researchgate.net The most acidic protons on the 1-hexyl-4-methylpyridin-1-ium cation are those on the carbon atoms adjacent to the nitrogen atom in the aromatic ring. These protons can act as hydrogen bond donors, forming C–H···Br⁻ interactions with the bromide anion. Additionally, the protons on the α- and β-carbons of the hexyl chain can participate in similar, albeit weaker, hydrogen bonds.

In the solid state, these interactions contribute to the formation of an ordered crystalline lattice. The bromide anion, acting as a hydrogen bond acceptor, connects multiple cations, creating a three-dimensional network. In the liquid state, these hydrogen bonds persist as transient interactions, influencing the viscosity, thermal properties, and solvent behavior of the compound.

Halogen bonding is another potential interaction that may contribute to the supramolecular assembly. Although less commonly discussed than hydrogen bonding in these systems, a bromide anion can theoretically interact with an electrophilic region on another molecule. rsc.org However, the dominant interactions for this compound remain the electrostatic forces and the hydrogen bonds formed between the cation and the bromide anion.

π-π Stacking and C-H···π Interactions within Crystalline and Self-Assembled Structures

The aromatic pyridinium (B92312) ring is electron-deficient, making it an ideal candidate for various π-system interactions that are crucial for the stabilization of its crystal and liquid crystal phases. researchgate.net

π-π Stacking: In the solid state, pyridinium rings often arrange in parallel or offset-parallel orientations to maximize favorable π-π stacking interactions. This stacking is a significant driving force for the formation of columnar or lamellar (layered) structures. The stacking helps to minimize repulsion between the positively charged rings while maximizing van der Waals forces.

The combination of π-π stacking and C-H···π interactions, along with hydrogen bonds, creates a highly organized architecture. The interplay between these forces dictates the final packing motif of the molecules. The change in the cationic head group is known to modify lipophilicity values due to factors including π–π interactions. nih.gov

Table 1: Key Intermolecular Interactions in this compound

| Interaction Type | Donor Group | Acceptor Group | Significance |

|---|---|---|---|

| Hydrogen Bonding | Ring C-H, Alkyl C-H | Bromide Anion (Br⁻) | Primary force defining ion pairing and network formation. |

| π-π Stacking | Pyridinium Ring (π-system) | Adjacent Pyridinium Ring (π-system) | Stabilizes crystal and liquid crystal phases through layered or columnar arrangements. researchgate.net |

| C-H···π Interaction | Alkyl/Methyl C-H | Pyridinium Ring (π-system) | Directs the orientation of molecules in the solid state and stabilizes aggregates. |

| Ion-Dipole | Pyridinium Cation | Polar Solvent Molecules | Governs solubility and behavior in polar media. |

| Hydrophobic | Hexyl Chain | Adjacent Hexyl Chains | Drives aggregation and self-assembly in aqueous solutions. nih.gov |

Hydrophobic and Hydrophilic Interactions in Self-Assembled Systems and Aggregates

This compound is an amphiphilic molecule, possessing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part.

Hydrophilic Head: The 4-methylpyridin-1-ium (B1230649) cation constitutes the polar, charged head group, which readily interacts with water and other polar solvents.

Hydrophobic Tail: The six-carbon hexyl chain forms the nonpolar, hydrophobic tail.

This dual nature drives the self-assembly of the molecule in aqueous solutions. To minimize the unfavorable contact between the hydrophobic hexyl tails and water molecules, the molecules aggregate to form structures such as micelles. In these micelles, the hexyl tails are sequestered in the core, while the charged pyridinium head groups form the outer surface, interacting with the surrounding water. The increase in the length of the alkyl chain on the cation leads to stronger Van der Waals interactions. nih.gov This hydrophobic effect is the primary driving force for aggregation and is fundamental to its behavior as a surfactant.

Impact of Alkyl Chain Length and Anion on Supramolecular Organization Behavior

The supramolecular behavior of pyridinium salts is highly tunable by modifying either the N-alkyl chain length or the counter-anion. unl.pt

Effect of Alkyl Chain Length: The length of the alkyl chain is a critical determinant of the physical properties and phase behavior of 1-alkyl-pyridinium salts. tandfonline.com

Shorter Chains (e.g., C2-C4): Compounds with shorter alkyl chains have weaker hydrophobic interactions and tend to be simple salts or isotropic ionic liquids with lower viscosity.

Intermediate Chains (e.g., C6-C18): This range, which includes the hexyl (C6) chain, is often optimal for the formation of self-assembled structures and liquid crystalline phases. unl.pttandfonline.com As the chain length increases, the van der Waals and hydrophobic interactions become more dominant, promoting the organization into ordered lamellar (smectic) phases. Lengthening the alkyl chain has been shown to lower the degradation rate of pyridinium ionic liquids. nih.gov

Longer Chains (e.g., >C18): Very long chains can increase the melting point and may lead to more complex, waxy solid phases due to the dominance of alkyl chain packing. acs.org

Effect of the Anion: The choice of anion significantly affects the properties of the salt by altering the strength of the cation-anion interactions. nih.govresearchgate.net